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For Researchers, Scientists, and Drug Development Professionals

GSK690693 is a potent, ATP-competitive, pan-Akt kinase inhibitor with significant anti-

proliferative and pro-apoptotic activities observed in a range of cancer models. This technical

guide provides a comprehensive overview of the key in vitro and in vivo studies that have

characterized its pharmacological profile.

Core Mechanism of Action
GSK690693 targets the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and

Akt3), a central node in the PI3K/Akt signaling pathway that is crucial for regulating cell

survival, proliferation, and metabolism.[1][2] By binding to the ATP-binding site of Akt,

GSK690693 inhibits its kinase activity, thereby preventing the phosphorylation of numerous

downstream substrates.[3] This leads to the inhibition of tumor cell proliferation and the

induction of apoptosis.[1] The compound has demonstrated activity in delaying tumor onset and

progression in various preclinical cancer models.[4][5]

In Vitro Studies
Enzymatic Activity
GSK690693 is a low nanomolar inhibitor of all three Akt isoforms.[3][6] Its potency has been

determined through in vitro kinase assays, revealing its high affinity for the Akt enzymes.[3]

While highly selective for Akt isoforms against the majority of other kinase families, it does
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exhibit some activity against other members of the AGC kinase family, such as PKA, PrkX, and

PKC isozymes, as well as some kinases from the CAMK and STE families.[3][7]

Table 1: In Vitro Enzymatic Activity of GSK690693

Target Kinase IC50 (nM) Apparent Ki* (nM) Kinase Family

Akt1 2[3][6] 1[3] AGC

Akt2 13[3][6] 4[3] AGC

Akt3 9[3][6] 12[3] AGC

PKA 24[7] - AGC

PrkX 5[7] - AGC

PKCα 21[7] - AGC

PKCβI 10[7] - AGC

PKCβII 9[7] - AGC

PKCγ 2[7] - AGC

PKCδ 10[7] - AGC

PKCε 11[7] - AGC

PKCη 10[7] - AGC

PKCθ 10[7] - AGC

PKCι 11[7] - AGC

PKCζ 16[7] - AGC

AMPK 50[7] - CAMK

DAPK3 81[7] - CAMK

PAK4 10[7] - STE

PAK5 52[7] - STE

PAK6 6[7] - STE
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Note: IC50 and Ki values are indicative of the concentration of GSK690693 required to inhibit

50% of the kinase activity and the inhibitor binding affinity, respectively.

Cellular Activity
In cellular assays, GSK690693 effectively inhibits the phosphorylation of downstream Akt

substrates, such as GSK3β, PRAS40, and the Forkhead box O (FOXO) family of transcription

factors.[3][7] This inhibition of the Akt signaling cascade leads to anti-proliferative effects and

the induction of apoptosis in a variety of cancer cell lines, particularly those with a

hyperactivated Akt pathway.[8][9][10] The sensitivity of different cell lines to GSK690693 varies,

with IC50 values for growth inhibition ranging from the low nanomolar to the micromolar range.

[2][9]

Table 2: Cellular Proliferation Inhibition by GSK690693 in Various Cancer Cell Lines

Cell Line Cancer Type
IC50 (nM) for Growth
Inhibition

T47D Breast Cancer < 200[9]

BT474 Breast Cancer < 200[9]

LNCaP Prostate Cancer < 200[9]

MDA-MB-453 Breast Cancer > 800[9]

MDA-MB-468 Breast Cancer > 800[9]

SKOV3 Ovarian Cancer > 800[9]

Various Hematologic

Malignancies
Leukemia/Lymphoma

EC50 < 1000 in 55% of cell

lines[10]

Acute Lymphoblastic Leukemia

(ALL)
Leukemia

89% of cell lines sensitive

(EC50 < 1000)[10]

Non-Hodgkin Lymphoma Lymphoma
73% of cell lines sensitive

(EC50 < 1000)[10]

Burkitt Lymphoma Lymphoma
67% of cell lines sensitive

(EC50 < 1000)[10]
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In Vivo Studies
GSK690693 has demonstrated anti-tumor activity in several preclinical in vivo models.[3][8]

Administration of the compound has been shown to inhibit the phosphorylation of Akt

substrates within tumor xenografts in a dose- and time-dependent manner.[7] In genetically

engineered mouse models expressing activated Akt, GSK690693 delayed tumor onset and

progression.[4][8] For in vivo studies, GSK690693 has been formulated in various vehicles,

including 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH

4.0).[3][8] A common dosing regimen in mouse models is 30 mg/kg administered

intraperitoneally daily for 5 days a week.[2][8]

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of GSK690693 and a typical

experimental workflow for its evaluation.
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Caption: GSK690693 inhibits Akt, blocking downstream signaling and promoting apoptosis.
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Typical In Vitro Experimental Workflow for GSK690693

Preparation

Treatment

Analysis

Results

1. Cancer Cell Line
Culture

3. Cell Plating
(e.g., 96-well plates)

2. GSK690693 Preparation
(Dissolved in DMSO)

4. Treatment with GSK690693
(Various Concentrations)

5. Incubation
(e.g., 72 hours)

6a. Cell Proliferation Assay
(e.g., CellTiter-Glo)

6b. Western Blot Analysis
(p-Akt, p-GSK3β, etc.)

6c. Apoptosis Assay
(e.g., Caspase-3)

7a. IC50/EC50 Determination 7b. Confirmation of Pathway
Inhibition 7c. Quantification of Apoptosis
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Caption: A standard workflow for evaluating GSK690693's in vitro efficacy.

Experimental Protocols
In Vitro Kinase Assay (Adapted from[3][7])

Enzyme and Substrate Preparation:
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Use purified, full-length, activated Akt1, Akt2, or Akt3 enzymes. Activation can be achieved

using PDK1 and MK2 to phosphorylate Thr308 and Ser473, respectively.[3][7]

Prepare a reaction mixture containing the Akt enzyme (5-15 nM), ATP (2 µM), [γ-33P]ATP

(0.15 µCi/µL), and a biotinylated peptide substrate (1 µM).[7]

The reaction buffer should contain 10 mM MgCl2, 25 mM MOPS (pH 7.5), 1 mM DTT, 1

mM CHAPS, and 50 mM KCl.[7]

Inhibitor Incubation:

Incubate the activated Akt enzymes with varying concentrations of GSK690693 at room

temperature for 30 minutes.[3][7]

Reaction Initiation and Termination:

Initiate the kinase reaction by adding the substrate mixture.

Incubate at room temperature for 45 minutes.[7]

Terminate the reaction by adding Leadseeker beads in PBS containing EDTA.[7]

Detection:

Allow the beads to settle for at least 5 hours.[7]

Quantify product formation using a Viewlux Imager.[7]

Cell Proliferation Assay (Adapted from[7])
Cell Plating:

Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth of

untreated cells over a 3-day period.[7]

Incubate the plates overnight.[7]

Compound Treatment:
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Treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM).[7]

Incubate for 72 hours.[7]

Viability Measurement:

Measure cell proliferation using a reagent such as CellTiter-Glo.[7]

Data Analysis:

Analyze the data using a curve-fitting tool to determine the IC50 values.[7]

In Vivo Tumor Xenograft Study (Adapted from[3][8])
Animal Models:

Use immunocompromised mice (e.g., nude or SCID) for tumor xenografts or genetically

engineered mouse models with activated Akt signaling.[2][8]

Tumor Implantation/Induction:

For xenografts, subcutaneously implant human tumor cells.[2]

For genetically defined models, use mice predisposed to developing specific tumors.[8]

Compound Formulation and Administration:

Formulate GSK690693 in a suitable vehicle such as 4% DMSO/40% hydroxypropyl-β-

cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0).[3][8]

Administer the compound via an appropriate route, such as intraperitoneal injection, at a

specified dose and schedule (e.g., 30 mg/kg, daily, 5 days/week).[8]

Monitoring and Endpoint Analysis:

Monitor tumor growth over time.

At the end of the study, euthanize the animals and excise the tumors.
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Analyze the tumors for pharmacodynamic markers, such as the phosphorylation status of

Akt substrates (e.g., by Western blot or immunohistochemistry), and for markers of

proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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